molecular formula C27H39NO3 B12590326 Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester CAS No. 871949-01-8

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Cat. No.: B12590326
CAS No.: 871949-01-8
M. Wt: 425.6 g/mol
InChI Key: QZVFMGPBMKBFFB-IZZNHLLZSA-N
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Description

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a complex organic compound with a unique structure It is characterized by the presence of a hexanoic acid esterified with a dibenzylamino group and a hydroxy-methylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves multiple steps. One common method includes the esterification of hexanoic acid with an alcohol derivative, followed by the introduction of the dibenzylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of hexanoic acid and derivatives with different substituents on the amino and hydroxy groups. Examples include:

Uniqueness

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is unique due to its specific stereochemistry and the presence of both dibenzylamino and hydroxy-methylhexyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

871949-01-8

Molecular Formula

C27H39NO3

Molecular Weight

425.6 g/mol

IUPAC Name

[(2S,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] hexanoate

InChI

InChI=1S/C27H39NO3/c1-4-5-8-17-27(30)31-21-26(29)25(18-22(2)3)28(19-23-13-9-6-10-14-23)20-24-15-11-7-12-16-24/h6-7,9-16,22,25-26,29H,4-5,8,17-21H2,1-3H3/t25-,26+/m0/s1

InChI Key

QZVFMGPBMKBFFB-IZZNHLLZSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H]([C@H](CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Canonical SMILES

CCCCCC(=O)OCC(C(CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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